molecular formula C27H24O8 B2863677 (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate CAS No. 622804-62-0

(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Cat. No. B2863677
CAS RN: 622804-62-0
M. Wt: 476.481
InChI Key: KJAPWBXJNAZNCO-QRVIBDJDSA-N
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Description

(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.481. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Labeled Compounds : The synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate involves complex chemical reactions that generate compounds with specific activities, demonstrating applications in radiopharmaceuticals and tracer studies (Taylor et al., 1996).
  • Chemical Reactions and Compound Synthesis : Research on 3‐oxo‐2,3‐dihydrobenzofuran and its reactions with various alkyl compounds has led to the synthesis of pyran derivatives, showcasing the versatility of these compounds in organic synthesis (Mérour & Cossais, 1991).

Materials Science Applications

  • Crystal Engineering : High pressure can induce a phase transition in methyl 2-(carbazol-9-yl)benzoate, altering its crystalline structure. This research demonstrates the potential of applying pressure as a tool in crystal engineering (Johnstone et al., 2010).
  • Supramolecular Dendrimers : The design and synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate have led to the creation of novel cubic liquid-crystalline phases. This work illustrates the potential of these compounds in developing new materials with unique properties (Balagurusamy et al., 1997).

Pharmacological Applications

  • Anti-Cancer Agents : Novel quinuclidinone derivatives have been synthesized as potential anti-cancer agents, demonstrating the pharmacological relevance of structurally similar compounds (Soni et al., 2015).

Environmental Applications

  • Adsorption Studies : The adsorption mechanisms of imazamethabenz-methyl on montmorillonite have been studied, providing insight into how similar compounds interact with soil components, which is crucial for understanding their environmental fate and behavior (Pusino et al., 1995).

properties

IUPAC Name

methyl 4-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-21-12-9-18(25(31-2)26(21)32-3)13-23-24(28)20-11-10-19(14-22(20)35-23)34-15-16-5-7-17(8-6-16)27(29)33-4/h5-14H,15H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAPWBXJNAZNCO-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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